Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with an amino group linked to a 4-fluorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluorophenyl group enhances its binding affinity to certain biological targets, potentially modulating their activity. The compound may also influence various signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- Methyl 3-{[2-(4-chlorophenyl)ethyl]amino}-2-methylpropanoate
- Methyl 3-{[2-(4-bromophenyl)ethyl]amino}-2-methylpropanoate
- Methyl 3-{[2-(4-methylphenyl)ethyl]amino}-2-methylpropanoate
Comparison: Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
methyl 3-[2-(4-fluorophenyl)ethylamino]-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-10(13(16)17-2)9-15-8-7-11-3-5-12(14)6-4-11/h3-6,10,15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYNXUPDLHHRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.